molecular formula C16H24ClNO4 B13840836 Tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Cat. No.: B13840836
M. Wt: 329.82 g/mol
InChI Key: AXCNOHCZQXIIEL-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of tert-butyl and dimethoxy groups in the structure enhances its stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound via Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its simplicity and convenience.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its derivatives have shown promise in various biological assays, including anti-inflammatory and anti-cancer activities .

Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic effects. They are being investigated as potential treatments for diseases such as Parkinson’s disease and influenza .

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic benefits in conditions like Parkinson’s disease.

Comparison with Similar Compounds

  • 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • 1,2,3,4-Tetrahydroisoquinoline-1,3-dicarboxylic acid

Comparison: Compared to these similar compounds, tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has unique structural features, such as the presence of tert-butyl and dimethoxy groups. These groups enhance its stability and reactivity, making it more suitable for certain applications. Additionally, its derivatives have shown distinct biological activities, which can be advantageous in drug development and other research areas .

Properties

Molecular Formula

C16H24ClNO4

Molecular Weight

329.82 g/mol

IUPAC Name

tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(18)12-6-10-7-13(19-4)14(20-5)8-11(10)9-17-12;/h7-8,12,17H,6,9H2,1-5H3;1H

InChI Key

AXCNOHCZQXIIEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC.Cl

Origin of Product

United States

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